molecular formula C16H14N2O3 B5627236 2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide

2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide

Cat. No.: B5627236
M. Wt: 282.29 g/mol
InChI Key: OYQFLSVRMQSFJI-UHFFFAOYSA-N
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Description

2,5-Dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide is a heterocyclic compound with a quinoline core structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of aniline derivatives with cyclic anhydrides, followed by cyclization and amide formation. The reaction conditions often include the use of catalysts such as Lewis acids and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and bases are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

2,5-Dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the quinoline ring.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dioxo-1-phenyl-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine: A compound with a similar core structure but containing a sulfur atom.

    1,3,4-Thiadiazoles: Heterocyclic compounds with similar biological activities.

    Indole Derivatives: Compounds with a similar aromatic ring system and diverse biological activities.

Uniqueness

2,5-Dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide is unique due to its specific quinoline core structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c17-15(20)12-9-11-13(7-4-8-14(11)19)18(16(12)21)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQFLSVRMQSFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C(=O)N2C3=CC=CC=C3)C(=O)N)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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